(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
Overview
Description
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate is a chemical compound with the molecular formula C22H26N2O7 and a molecular weight of 430.46 g/mol . This compound is characterized by its piperidine ring structure, which is substituted with a benzyloxyamino group and a benzyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate is β-lactamase . β-lactamase is an enzyme that provides multi-resistance to bacteria against β-lactam antibiotics .
Mode of Action
This compound acts as a β-lactamase inhibitor . It binds to the β-lactamase enzyme, preventing it from breaking down β-lactam antibiotics . This allows the antibiotics to exert their antibacterial effects effectively .
Biochemical Pathways
The inhibition of β-lactamase by this compound affects the biochemical pathway of bacterial resistance to β-lactam antibiotics . By inhibiting β-lactamase, this compound prevents the enzymatic degradation of β-lactam antibiotics, allowing these antibiotics to inhibit the synthesis of the bacterial cell wall .
Result of Action
The result of the action of this compound is the potentiation of the antibacterial effects of β-lactam antibiotics . By inhibiting β-lactamase, this compound prevents the enzymatic degradation of β-lactam antibiotics, leading to the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Benzyloxyamino Group: The benzyloxyamino group is introduced via nucleophilic substitution reactions, where a suitable benzyloxyamine derivative reacts with the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxyamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate: Similar structure with an ethyl ester group instead of a benzyl ester group.
(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate: Similar structure with a methyl ester group instead of a benzyl ester group.
Uniqueness
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3.C2H2O4/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17;3-1(4)2(5)6/h1-10,18-19,21-22H,11-15H2;(H,3,4)(H,5,6)/t18-,19+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOSSTKBTVKFNW-VOMIJIAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC[C@@H]1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171080-45-7 | |
Record name | 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171080-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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